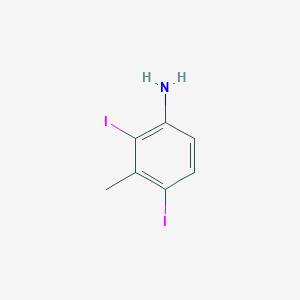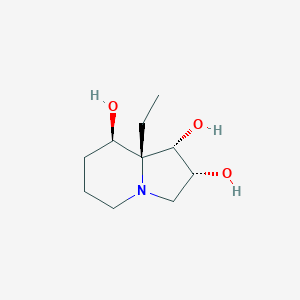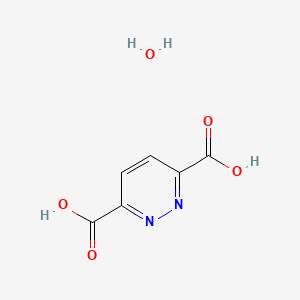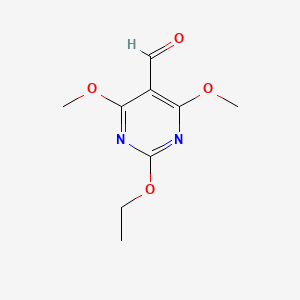
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C9H12N2O4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its unique structure, which includes ethoxy and methoxy groups attached to the pyrimidine ring, as well as an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde typically involves the reaction of 2-amino-4,6-dimethoxypyrimidine with ethyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures. The resulting product is then oxidized using an oxidizing agent such as manganese dioxide to introduce the aldehyde group at the 5-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-Ethoxy-4,6-dimethoxypyrimidine-5-carboxylic acid.
Reduction: 2-Ethoxy-4,6-dimethoxypyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: It serves as a building block for the synthesis of nucleoside analogs, which are used in the study of DNA and RNA.
Medicine: The compound is investigated for its potential use in the development of antiviral and anticancer agents.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes involved in nucleic acid synthesis. The aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to their inactivation. This mechanism is particularly useful in the development of antiviral and anticancer drugs.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethoxypyrimidine-5-carbaldehyde
- 2-Chloro-4,6-dimethoxypyrimidine-5-carbaldehyde
- 2-Methoxy-4,6-dimethoxypyrimidine-5-carbaldehyde
Uniqueness
2-Ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde is unique due to the presence of the ethoxy group, which imparts different chemical properties compared to its analogs. This structural variation can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
2-ethoxy-4,6-dimethoxypyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H12N2O4/c1-4-15-9-10-7(13-2)6(5-12)8(11-9)14-3/h5H,4H2,1-3H3 |
InChI Key |
QIZSHGDPFHFLFF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=C(C(=N1)OC)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




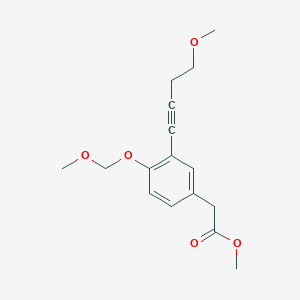
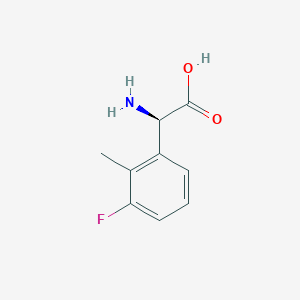
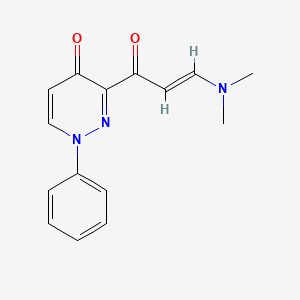
![2-[3-(2-Methylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13098846.png)
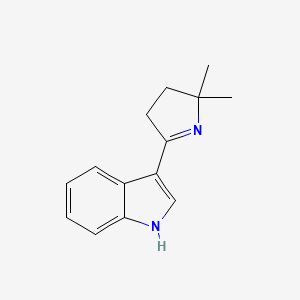
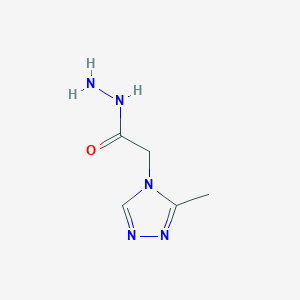
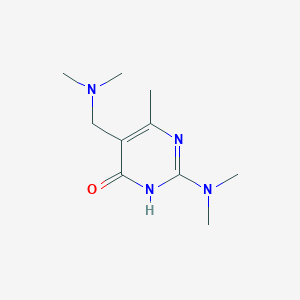
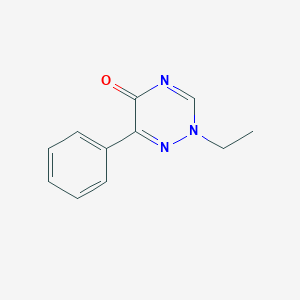
![2-[3-(2,6-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098876.png)
